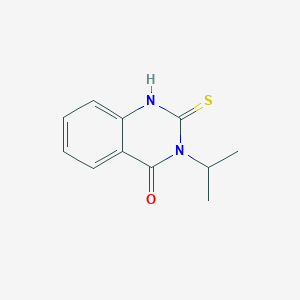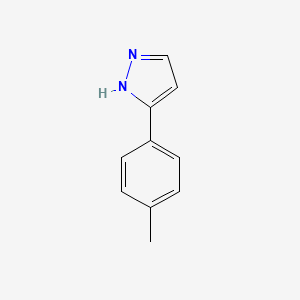
4-溴-3,5-二氟苯胺
概述
描述
4-Bromo-3,5-difluoroaniline is an aromatic amine with the molecular formula C6H4BrF2N. It is characterized by the presence of bromine and fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
科学研究应用
4-Bromo-3,5-difluoroaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
4-Bromo-3,5-difluoroaniline is a chemical compound used in organic synthesis . It’s important to note that the targets can vary depending on the specific context of the chemical’s use, such as the type of organism, cell type, and environmental conditions.
Mode of Action
The mode of action of 4-Bromo-3,5-difluoroaniline is not explicitly documented. As a halogenated aniline derivative, it may participate in various chemical reactions, contributing to the synthesis of complex organic molecules. The bromine and fluorine substituents on the aromatic ring can potentially influence the compound’s reactivity and interaction with other molecules .
Biochemical Pathways
Given its use in organic synthesis, it’s likely that its primary role is in the formation of new compounds rather than directly interacting with biological pathways .
Result of Action
As a chemical used in organic synthesis, its primary role is likely in the formation of new compounds .
Action Environment
The action, efficacy, and stability of 4-Bromo-3,5-difluoroaniline can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions of the reaction environment. For instance, it should be stored in a dry, cool, and well-ventilated place .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-difluoroaniline typically involves the halogenation of 3,5-difluoroaniline. One common method includes the bromination of 3,5-difluoroaniline using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of 4-Bromo-3,5-difluoroaniline often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of advanced reactors and optimized reaction conditions to achieve high purity and consistent quality of the final product .
化学反应分析
Types of Reactions: 4-Bromo-3,5-difluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity and orientation of the substituents.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert it to the corresponding aniline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperature conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted anilines.
Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of nitroanilines.
Reduction: Formation of aniline derivatives.
相似化合物的比较
- 4-Bromo-2,6-difluoroaniline
- 4-Bromo-2,5-difluoroaniline
- 4-Bromo-2,3-difluoroaniline
- 2-Bromo-4,6-difluoroaniline
Comparison: 4-Bromo-3,5-difluoroaniline is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it exhibits distinct reactivity patterns in nucleophilic and electrophilic substitution reactions, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
4-bromo-3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKUSFDAHRASGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371237 | |
| Record name | 4-Bromo-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203302-95-8 | |
| Record name | 4-Bromo-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-3,5-DIFLUOROANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthetic route for N-[(4-Bromo-3,5-difluorine)phenyl]maleimide and what are the optimal reaction conditions?
A1: N-[(4-Bromo-3,5-difluorine)phenyl]maleimide can be efficiently synthesized through a solvent azeotropic method using maleic anhydride and 4-bromo-3,5-difluoroaniline. [] This method utilizes p-toluene sulfonic acid as a catalyst and a toluene/DMF solvent mixture. Optimal reaction conditions, determined through optimization studies, are as follows:
Q2: What spectroscopic techniques were used to confirm the structure of N-[(4-Bromo-3,5-difluorine)phenyl]maleimide and N-[(4-Bromo-3,5-Difluorine)Phenyl]acrylamide?
A2: The structures of both synthesized compounds were confirmed using a combination of spectroscopic techniques:
- FTIR (Fourier-transform infrared spectroscopy): This technique provides information about the functional groups present in the molecules. [, ]
- ¹H NMR (proton nuclear magnetic resonance spectroscopy): ¹H NMR elucidates the hydrogen atom environments within the molecule. [, ]
- ¹³C NMR (carbon-13 nuclear magnetic resonance spectroscopy): ¹³C NMR provides insights into the carbon atom environments within the molecule. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)




![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)


![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)

